molecular formula C6H10N2O B1275169 1-(3-Hydroxypropyl)-1H-imidazole CAS No. 51390-23-9

1-(3-Hydroxypropyl)-1H-imidazole

Cat. No.: B1275169
CAS No.: 51390-23-9
M. Wt: 126.16 g/mol
InChI Key: RYZVYLGJZFNBND-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxypropyl group at the 1-position of the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of imidazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(3-Oxopropyl)-1H-imidazole.

    Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of saturated imidazoline derivatives.

    Substitution: The hydroxypropyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include 1-(3-Oxopropyl)-1H-imidazole, imidazoline derivatives, and various substituted imidazole compounds depending on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Hydroxypropyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The imidazole ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-1H-imidazole: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    1-(4-Hydroxybutyl)-1H-imidazole: Contains a hydroxybutyl group, leading to different chemical and physical properties.

    1-(3-Hydroxypropyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.

Uniqueness

1-(3-Hydroxypropyl)-1H-imidazole is unique due to the specific positioning of the hydroxypropyl group, which imparts distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVYLGJZFNBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405704
Record name 1-(3-Hydroxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51390-23-9
Record name 1-(3-Hydroxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 75 parts of 3-amino-propan-1-ol and 170 parts of 10% strength aqueous ammonia, and a mixture of 145 parts of 40% strength aqueous glyoxal solution and 75 parts of 40% strength aqueous formaldehyde solution, are simultaneously added dropwise, over 30 minutes, to 100 partsof water, whilst stirring, at 70° C. After stirring for a further 30minutes at 70° C., the mixture is worked up by distillation. 77.8 parts of 1-(3-hydroxy-prop-1-yl)-imidazole (boiling point 154°/1 mmHg), corresponding to 61.7% of theory, are obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 1.7 g of imidazole dissolved in 125 ml of dioxane was added 17.25 g of potassium carbonate, and further, 13.8 ml of 3-chloro-1-propanol was added dropwise, followed by heating under reflux for 7.5 hours. The reaction mixture obtained was filtrated to remove potassium carbonate, the reaction stopped by an addition of water, and the pH adjusted to 2.5 before the reaction mixture was applied to an ion exchange column (Dowex 50 (hydrogen ion form)). Elution was effected successively with water, 30% ethanol, and ammonical 30% ethanol, and the fractions eluted with ammonical 30% ethanol were concentrated, the concentrate was applied to a phosphocellulose column (pH 8), and the fractions passed as such were concentrated to dryness under a reduced pressure, whereby 2.5 g of purified 1-(3-hydroxypropyl)imidazole was obtained.
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17.25 g
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13.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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